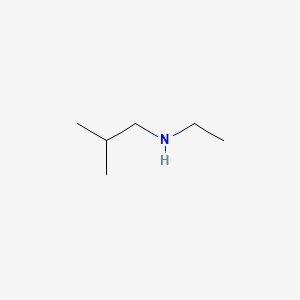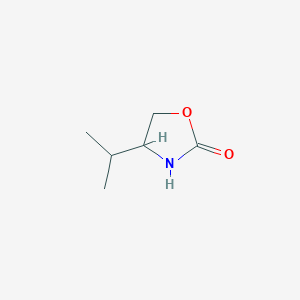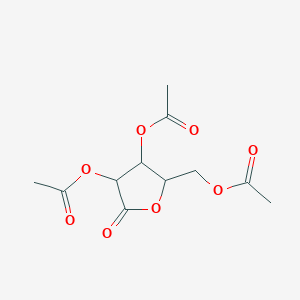
3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of organic compound it is (e.g., ester, ketone, amide) and the functional groups present in the molecule.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes looking at the reactivity of the compound and how it interacts with other chemicals.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying the compound’s chemical properties, such as its acidity or basicity.Wissenschaftliche Forschungsanwendungen
Structural and Spectral Investigations
The derivative 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has been studied for its structural and spectral properties. Researchers have conducted combined experimental and theoretical studies, including characterization through NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. These studies contribute to understanding the molecular structure and electronic transitions within these molecules, which can be crucial for further applications in various scientific fields (Viveka et al., 2016).
Molecular Conformation and Hydrogen Bonding
Another study explored the hydrogen bonding and molecular conformation of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and related compounds. Understanding these molecular interactions is crucial for their potential applications in designing new materials or drugs, as these interactions significantly influence the compound's stability and reactivity (Asma et al., 2018).
Potential in Nonlinear Optics
A study on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates highlighted their potential as nonlinear optical (NLO) materials. These compounds were synthesized and characterized, with specific focus on their optical nonlinearity, which is a key property for applications in photonics and laser technology (Chandrakantha et al., 2013).
Functionalization Reactions
Research into the functionalization reactions of pyrazole-3-carboxylic acid derivatives, including theoretical studies, sheds light on the chemical reactivity of these compounds. This knowledge is essential for synthetic chemistry, particularly in developing new pharmaceuticals and materials (Yıldırım & Kandemirli, 2006).
Antibacterial Activity
The antibacterial properties of metal complexes with phenyl substituted pyrazole carboxylic acids have been investigated. These studies are significant for developing new antibacterial agents and understanding the interaction between metal ions and organic ligands in the context of biological activity (Liu et al., 2014).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of different derivatives of pyrazole carboxylic acids. These studies contribute to the broader field of organic synthesis, providing insights into new methodologies and compound properties essential for various scientific applications (Viveka et al., 2012).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and any other hazards associated with it. It also involves looking at how to safely handle and dispose of the compound.
Zukünftige Richtungen
This could involve looking at potential applications for the compound, such as its use in medicine, industry, or research. It could also involve looking at areas of further research, such as studying the compound’s properties in more detail or developing new synthesis methods.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-9-13(10-8-12)16-15(17(20)21)11-19(18-16)14-5-3-2-4-6-14/h2-11H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKBZECDRHDIIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358236 | |
| Record name | 3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
380910-52-1 | |
| Record name | 3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















